5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
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Overview
Description
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a dioxothiazinane ring, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials might include a benzenesulfonamide derivative, which undergoes a series of functional group transformations to introduce the dioxothiazinane and oxolan-2-ylmethyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a benzenesulfonic acid derivative, while reduction of the sulfonamide group could produce a benzenesulfonamide amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups, such as sulfanilamide.
Methoxy-Substituted Aromatics: Compounds with methoxy groups on aromatic rings, such as anisole.
Dioxothiazinane Derivatives: Compounds with similar dioxothiazinane rings.
Uniqueness
The uniqueness of 5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide lies in its combination of functional groups, which can confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S2/c1-23-15-7-6-13(18-8-2-3-10-25(18,19)20)11-16(15)26(21,22)17-12-14-5-4-9-24-14/h6-7,11,14,17H,2-5,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOAHFKPSTUNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCCS2(=O)=O)S(=O)(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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